2-Iodo-4-(trifluoromethyl)pyridine
Overview
Description
“2-Iodo-4-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3F3IN . It is used as a reagent in the synthesis of various compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of “this compound” and its derivatives is achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
“this compound” is used as a reagent in the synthesis of various compounds . For example, it is used in the synthesis of aminoisoindoles as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors which exhibit in vivo brain reduction of β-amyloid peptides .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely determined by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Structural Characterization
Halogen Shuffling in Pyridines : Research demonstrates that compounds like 2-chloro-6-(trifluoromethyl)pyridine can be converted into derivatives like 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, indicating the potential for 2-iodo-4-(trifluoromethyl)pyridine in similar transformations (Mongin et al., 1998).
Structure of Interaction Products : 5-Trifluoromethyl-pyridine-2-thione, a related compound, forms complexes with iodine, suggesting that this compound might exhibit similar behaviors. These complexes have been studied for their structural properties (Chernov'yants et al., 2011).
Chemical Reactions and Functionalizations
Displacement Reactions : Research shows that 2-iodopyridines can be converted into 2-(trifluoromethyl)pyridines, suggesting that this compound may undergo similar displacement reactions (Cottet & Schlosser, 2002).
Metalation and Carboxylation : Studies have shown that various halogenated trifluoromethylpyridines can be selectively deprotonated and subsequently carboxylated, a reaction sequence that could also apply to this compound (Cottet et al., 2004).
Synthesis of Derivatives : The synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid from 2-(trifluoromethyl)pyridine indicates that this compound might be used in the synthesis of similar derivatives (Li et al., 2010).
Mechanism of Action
Safety and Hazards
“2-Iodo-4-(trifluoromethyl)pyridine” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
Properties
IUPAC Name |
2-iodo-4-(trifluoromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)4-1-2-11-5(10)3-4/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUPRDLSSLJRPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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